Home > Products > Screening Compounds P41333 > Aripiprazole-d8 N4-Oxide
Aripiprazole-d8 N4-Oxide - 1346600-39-2

Aripiprazole-d8 N4-Oxide

Catalog Number: EVT-1462002
CAS Number: 1346600-39-2
Molecular Formula: C23H27Cl2N3O3
Molecular Weight: 472.436
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aripiprazole-d8 N4-Oxide is a deuterated derivative of aripiprazole, a medication primarily used to treat schizophrenia and bipolar disorder. The compound is notable for its stable isotopic labeling, which is useful in pharmacokinetic studies and metabolic profiling. The molecular formula for Aripiprazole-d8 N4-Oxide is C22H16D8N2O4C_{22}H_{16}D_8N_2O_4 with a molecular weight of approximately 388.49 g/mol .

Source

Aripiprazole-d8 N4-Oxide is synthesized as a reference standard for analytical purposes in pharmaceutical research and development. It is listed among various aripiprazole-related compounds available from suppliers specializing in pharmaceutical intermediates and impurities .

Classification

This compound falls under the category of pharmaceutical impurities and stable isotopes. It is classified as an aripiprazole derivative, which includes various modifications of the original molecule to study its behavior in biological systems.

Synthesis Analysis

Methods

The synthesis of Aripiprazole-d8 N4-Oxide typically involves the deuteration of aripiprazole, where hydrogen atoms in the structure are replaced with deuterium isotopes. This process can be achieved through various methods, including:

  • Catalytic hydrogenation: Using deuterated hydrogen gas in the presence of a catalyst to selectively replace hydrogen atoms.
  • Chemical exchange reactions: Employing reagents that facilitate the substitution of hydrogen with deuterium at specific sites on the aripiprazole molecule.

Technical Details

The synthetic route may involve multiple steps, including protection-deprotection strategies to ensure that functional groups remain intact during the deuteration process. The exact conditions (temperature, pressure, catalyst type) can vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

Structure

The structure of Aripiprazole-d8 N4-Oxide can be represented as follows:

  • Core Structure: The compound retains the core quinolinone structure characteristic of aripiprazole.
  • Deuteration Sites: Eight hydrogen atoms are replaced with deuterium, enhancing its stability and allowing for precise tracking in metabolic studies.

Data

  • Molecular Formula: C22H16D8N2O4C_{22}H_{16}D_8N_2O_4
  • Molecular Weight: 388.49 g/mol
  • CAS Number: 573691-09-5 .
Chemical Reactions Analysis

Reactions

Aripiprazole-d8 N4-Oxide can undergo various chemical reactions similar to those of its non-deuterated counterpart. These may include:

  • Oxidation reactions: The N4 position may be susceptible to oxidation, leading to further derivatives.
  • Substitution reactions: The presence of functional groups allows for nucleophilic attacks, which can modify the compound for specific applications.

Technical Details

The reactivity profile of Aripiprazole-d8 N4-Oxide can be influenced by the electronic effects introduced by deuteration, potentially altering reaction rates and pathways compared to non-deuterated analogs.

Mechanism of Action

Process

Aripiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps stabilize dopamine levels in the brain, making it effective for treating various psychiatric disorders.

Data

Research indicates that the deuterated version may exhibit similar pharmacodynamics but with altered pharmacokinetics due to its isotopic labeling, which can affect absorption, distribution, metabolism, and excretion profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

Relevant data on melting points, boiling points, and specific reactivity profiles would require empirical studies or supplier data sheets for precise values.

Applications

Scientific Uses

Aripiprazole-d8 N4-Oxide is primarily utilized in:

  • Pharmacokinetic studies: As a reference compound in drug metabolism research.
  • Analytical chemistry: Used in mass spectrometry and nuclear magnetic resonance spectroscopy to trace metabolic pathways.
  • Drug development: Assists researchers in understanding the behavior of aripiprazole derivatives in biological systems.

This compound's isotopic labeling allows for enhanced sensitivity and specificity in analytical techniques, making it invaluable for pharmaceutical research.

Chemical Characterization of Aripiprazole-d8 N4-Oxide

Structural Elucidation and Isotopic Labeling Patterns

Aripiprazole-d8 N4-Oxide (CAS# 1346600-39-2) features site-specific deuterium incorporation at eight positions within its structure. The deuterium atoms are strategically positioned on the butyl linker connecting the quinolinone and piperazine moieties (–CH₂CH₂CH₂CH₂– → –CD₂CD₂CD₂CD₂–) and on the N4-oxidized piperazine ring (N4-Oxide). This isotopic labeling occurs at the aliphatic carbon atoms adjacent to the piperazine nitrogen, resulting in the molecular formula C₂₃H₁₉D₈Cl₂N₃O₃. The N4-oxidation state differentiates it from Aripiprazole-d8 by introducing an oxygen atom on the piperazine nitrogen distal to the dichlorophenyl group, altering electronic distribution and polarity. This structural modification is confirmed via ¹H-NMR absence of proton signals at deuterated sites and ¹³C-NMR isotope shifts [1] [6] [8].

Molecular Formula and Mass Spectrometric Profiling

Table 1: Molecular Properties of Aripiprazole-d8 N4-Oxide vs. Related Compounds

PropertyAripiprazole-d8 N4-OxideAripiprazole-d8Aripiprazole
Molecular FormulaC₂₃H₁₉D₈Cl₂N₃O₃C₂₃H₁₉D₈Cl₂N₃O₂C₂₃H₂₇Cl₂N₃O₂
Exact Mass (g/mol)471.193455.198448.155
MS/MS Fragmentsm/z 454.2 [M–OH]⁺, 309.1, 285.0m/z 438.2 [M]⁺, 309.1m/z 448.2 [M]⁺, 312.1

Mass spectrometric analysis employs UPLC-TQ MS with positive electrospray ionization. Characteristic fragmentation includes cleavage of the N-O bond, generating the dominant ion at m/z 454.2 ([M–OH]⁺), followed by dichlorophenyl-piperazine (m/z 285.0) and quinolinone fragments (m/z 309.1). The 16-Da mass shift relative to Aripiprazole-d8 and diagnostic isotope pattern (8 Da heavier than non-deuterated N4-Oxide) confirm deuterium incorporation and oxidation state. Sensitivity is enhanced using aripiprazole-d8 as an internal standard, achieving a quantitation limit of 5 ng/mL [1] [4] [6].

Synthesis Pathways and Deuterium Incorporation Strategies

Two primary synthetic routes are documented:

  • Late-Stage Oxidation Approach:
  • Aripiprazole-d8 (synthesized via reductive amination between 7-(4-bromo-butoxy-d8)-3,4-dihydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine) undergoes m-CPBA oxidation.
  • Deuterium is introduced early using 1,4-dibromobutane-d8 as the alkylating agent, ensuring >98% isotopic purity at the butyl chain [2] [5].
  • Direct Coupling of Deuterated Intermediates:
  • tert-Butyl 4-(2,3-dichlorophenyl)-5,5,6,6,7,7,8,8-octadeuterio-1,4-diazepane-1-carboxylate* is reacted with 7-hydroxy-3,4-dihydroquinolin-2-one, followed by deprotection and N-oxidation.
  • Catalytic systems (e.g., Cs₂CO₃/DMSO) optimize yield to >85%, with deuterium retention verified via LC-MS [2] [6].

Critical parameters:

  • Solvent selection: Anhydrous DMF or acetonitrile prevents deuterium–proton exchange.
  • Temperature control: Reactions maintained at 0–25°C suppress racemization.
  • Purification: Reverse-phase HPLC removes non-deuterated impurities (<2%) [2] [5].

Comparative Analysis with Parent Compound and Metabolites

Table 2: Metabolic and Structural Comparison

FeatureAripiprazole-d8 N4-OxideAripiprazoleDehydroaripiprazole-d8 (Metabolite)
Core StructurePiperazine N4-OxidePiperazinePiperazine with dehydrogenated quinolinone
Polarity (Log P)3.1 (calculated)4.64.9
Urine DetectionNot reported58% of samples39% of samples
Primary UseReference standardTherapeutic agentPharmacokinetic marker

Key distinctions:

  • Metabolic stability: The N4-Oxide derivative is not a major human metabolite of aripiprazole. Urinary studies detect OPC3373 (7-hydroxy aripiprazole) in 97% of samples, while dehydroaripiprazole appears in only 39%. Aripiprazole-d8 N4-Oxide’s enhanced polarity reduces membrane permeability versus the parent drug (calculated Log P 3.1 vs. 4.6) [1] [4] [7].
  • Receptor binding: Unlike Aripiprazole-d8 (5-HT₁ₐ partial agonist, Kᵢ = 4.2 nM), the N4-Oxide’s electronic perturbation likely diminishes dopamine D₂ receptor affinity. Experimental binding data remains unpublished for this derivative [3] [9].
  • Analytical utility: As a stable isotope-labeled analog, it serves as an internal standard for LC-MS/MS quantification of oxidative metabolites in biological matrices, compensating for extraction variability [4] [6].

Index of Compounds

Properties

CAS Number

1346600-39-2

Product Name

Aripiprazole-d8 N4-Oxide

IUPAC Name

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C23H27Cl2N3O3

Molecular Weight

472.436

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2

InChI Key

FDTVYHFBHZGERN-BQLKVSHCSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-]

Synonyms

7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.